12-Wolframosilicic acid

Übersicht

Beschreibung

12-Wolframosilicic acid, also known as silicotungstic acid, is a heteropoly acid with the chemical formula H₆O₄₁SiW₁₂. It is a white to off-white solid that is highly soluble in water. This compound is widely used in various fields due to its unique chemical properties and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 12-Wolframosilicic acid can be synthesized by reacting sodium tungstate with silicon dioxide in an acidic medium. The reaction typically involves the following steps:

- Dissolve sodium tungstate in water.

- Add silicon dioxide to the solution.

- Adjust the pH to an acidic range using hydrochloric acid.

- Heat the mixture to facilitate the reaction.

- Filter and purify the resulting this compound .

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration, to ensure high yield and purity. The final product is often crystallized and dried for commercial use .

Analyse Chemischer Reaktionen

Types of Reactions: 12-Wolframosilicic acid undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent in organic and inorganic reactions.

Reduction: It can be reduced to lower oxidation states under specific conditions.

Substitution: It can participate in substitution reactions, where its tungsten atoms are replaced by other metal ions

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous solutions at room temperature.

Reduction: Reducing agents such as sodium borohydride or hydrazine are used. Reactions may require heating.

Substitution: Metal salts like copper sulfate or iron chloride are used in aqueous solutions

Major Products:

Oxidation: Produces oxidized organic or inorganic compounds.

Reduction: Yields reduced forms of tungsten.

Substitution: Forms metal-substituted heteropoly acids

Wissenschaftliche Forschungsanwendungen

12-Wolframosilicic acid has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation and acid-catalyzed reactions.

Biology: Employed in biochemical assays and as a staining agent in microscopy.

Medicine: Investigated for its potential antiviral and antibacterial properties.

Industry: Utilized in the production of pigments, coatings, and as a catalyst in petrochemical processes .

Wirkmechanismus

The mechanism of action of 12-Wolframosilicic acid involves its ability to donate and accept electrons, making it an effective catalyst in redox reactions. It interacts with molecular targets by forming complexes with metal ions and organic molecules, facilitating various chemical transformations. The pathways involved include electron transfer and coordination chemistry .

Vergleich Mit ähnlichen Verbindungen

Phosphotungstic Acid: Another heteropoly acid with similar catalytic properties but contains phosphorus instead of silicon.

Molybdosilicic Acid: Contains molybdenum instead of tungsten, used in similar applications but with different reactivity.

Tungstophosphoric Acid: Similar structure but with phosphorus, used in catalysis and material science .

Uniqueness: 12-Wolframosilicic acid is unique due to its high solubility in water, stability under various conditions, and strong oxidizing properties. These characteristics make it particularly valuable in catalysis and industrial applications .

Biologische Aktivität

12-Wolframosilicic acid, a compound that incorporates tungsten and silicon, has garnered attention for its potential biological activities. This article aims to explore the biological effects, mechanisms of action, and therapeutic potential of this compound, drawing from diverse sources and studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes tungsten (W) and silicon (Si) in a silicate framework. The presence of tungsten is notable due to its role in various enzymatic processes, while silicon is known for its benefits in biological systems.

1. Role in Bone Health

Research indicates that silicon plays a crucial role in bone formation and mineralization. It is believed that compounds like this compound may enhance bone density by promoting collagen synthesis and mineral deposition in bone tissue. A study demonstrated that silicon enhances the activity of prolyl hydroxylase, an enzyme critical for collagen production .

2. Antioxidant Properties

Silicon compounds, including this compound, exhibit antioxidant properties that may protect cells from oxidative stress. This activity is particularly relevant in the context of aging and degenerative diseases. The antioxidant mechanism involves scavenging free radicals and modulating cellular signaling pathways related to oxidative stress .

3. Effects on Plant Biology

In plant systems, silicon has been shown to mitigate stress responses and enhance resistance to pathogens. Studies have indicated that silicon application can reduce heavy metal toxicity by decreasing uptake and enhancing phytochelatin synthesis . This suggests that this compound could similarly influence plant health through its silicon content.

The biological effects of this compound can be attributed to several mechanisms:

- Collagen Modulation : Enhances collagen synthesis through prolyl hydroxylase activity.

- Oxidative Stress Reduction : Acts as a free radical scavenger.

- Metal Ion Interaction : Influences the bioavailability of essential trace elements such as molybdenum and aluminum, which are vital for various biochemical processes .

Case Study 1: Silicon Supplementation in Osteoporosis

A clinical trial investigated the effects of silicon supplementation on patients with osteoporosis. Participants receiving a silicon-rich diet showed significant improvements in bone mineral density compared to the control group. The study highlighted the potential of silicon compounds like this compound as adjunct therapies for bone health .

Case Study 2: Silicon's Role in Plant Stress Resistance

In agricultural research, the application of silicon-containing fertilizers demonstrated enhanced resistance to biotic stressors in crops. A study found that plants treated with this compound exhibited lower disease incidence and improved growth metrics under pathogen pressure, showcasing its agricultural benefits .

Research Findings Summary Table

Eigenschaften

IUPAC Name |

silane;tungsten;tetracontahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/40H2O.H4Si.12W/h40*1H2;1H4;;;;;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOBQILTFVSZMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

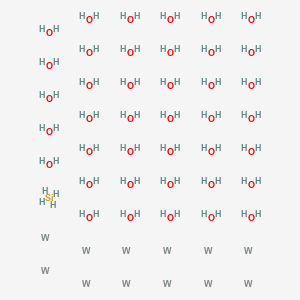

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[SiH4].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H84O40SiW12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12363-31-4 (Parent), 12027-43-9 (silicotungstic acid hydrate salt/solvate) | |

| Record name | Silicotungstic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012027382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

2958.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | Tungstate(4-), [.mu.12-[orthosilicato(4-)-.kappa.O:.kappa.O:.kappa.O:.kappa.O':.kappa.O':.kappa.O':.kappa.O'':.kappa.O'':.kappa.O'':.kappa.O''':.kappa.O''':.kappa.O''']]tetracosa-.mu.-oxododecaoxododeca-, hydrogen (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

12027-38-2 | |

| Record name | Silicotungstic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012027382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungstate(4-), [.mu.12-[orthosilicato(4-)-.kappa.O:.kappa.O:.kappa.O:.kappa.O':.kappa.O':.kappa.O':.kappa.O'':.kappa.O'':.kappa.O'':.kappa.O''':.kappa.O''':.kappa.O''']]tetracosa-.mu.-oxododecaoxododeca-, hydrogen (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 12-wolframosilicic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 12-wolframosilicic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.